molecular formula C14H14O6 B1217355 Diglycidyl phthalate CAS No. 7195-45-1

Diglycidyl phthalate

Cat. No. B1217355
CAS RN: 7195-45-1
M. Wt: 278.26 g/mol
InChI Key: JRPRCOLKIYRSNH-UHFFFAOYSA-N
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Patent
US05777045

Procedure details

Diglycidyl isophthalate and diglycidyl orthophthalate were prepared by caustic treatment of the products from the catalytic reaction of the corresponding phthalic acid with an excess of epichlorohydrin. Diglycidyl terephthalate was prepared in toluene from terephthaloyl chloride, glycidol, and triethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl.[C:18](Cl)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1.[CH2:30]1[O:32][CH:31]1[CH2:33][OH:34]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:4]([O:6][CH2:26][CH:22]1[O:24][CH2:23]1)(=[O:5])[C:3]1[CH:2]=[CH:10][CH:9]=[C:8]([C:16]([O:34][CH2:33][CH:31]2[O:32][CH2:30]2)=[O:17])[CH:7]=1.[CH2:16]1[O:17][CH:15]1[CH2:13][O:5][C:4]([C:3]1[C:2]([C:1]([O:12][CH2:20][CH:19]2[O:28][CH2:18]2)=[O:11])=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:6].[C:18]([O:34][CH2:33][CH:31]1[O:32][CH2:30]1)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23]([O:5][CH2:13][CH:15]2[O:17][CH2:16]2)=[O:24])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(C(=O)OCC2CO2)=CC=C1)(=O)OCC1CO1
Name
Type
product
Smiles
C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OCC2CO2)C=C1)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05777045

Procedure details

Diglycidyl isophthalate and diglycidyl orthophthalate were prepared by caustic treatment of the products from the catalytic reaction of the corresponding phthalic acid with an excess of epichlorohydrin. Diglycidyl terephthalate was prepared in toluene from terephthaloyl chloride, glycidol, and triethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl.[C:18](Cl)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1.[CH2:30]1[O:32][CH:31]1[CH2:33][OH:34]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:4]([O:6][CH2:26][CH:22]1[O:24][CH2:23]1)(=[O:5])[C:3]1[CH:2]=[CH:10][CH:9]=[C:8]([C:16]([O:34][CH2:33][CH:31]2[O:32][CH2:30]2)=[O:17])[CH:7]=1.[CH2:16]1[O:17][CH:15]1[CH2:13][O:5][C:4]([C:3]1[C:2]([C:1]([O:12][CH2:20][CH:19]2[O:28][CH2:18]2)=[O:11])=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:6].[C:18]([O:34][CH2:33][CH:31]1[O:32][CH2:30]1)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23]([O:5][CH2:13][CH:15]2[O:17][CH2:16]2)=[O:24])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(C(=O)OCC2CO2)=CC=C1)(=O)OCC1CO1
Name
Type
product
Smiles
C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OCC2CO2)C=C1)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05777045

Procedure details

Diglycidyl isophthalate and diglycidyl orthophthalate were prepared by caustic treatment of the products from the catalytic reaction of the corresponding phthalic acid with an excess of epichlorohydrin. Diglycidyl terephthalate was prepared in toluene from terephthaloyl chloride, glycidol, and triethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl.[C:18](Cl)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1.[CH2:30]1[O:32][CH:31]1[CH2:33][OH:34]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:4]([O:6][CH2:26][CH:22]1[O:24][CH2:23]1)(=[O:5])[C:3]1[CH:2]=[CH:10][CH:9]=[C:8]([C:16]([O:34][CH2:33][CH:31]2[O:32][CH2:30]2)=[O:17])[CH:7]=1.[CH2:16]1[O:17][CH:15]1[CH2:13][O:5][C:4]([C:3]1[C:2]([C:1]([O:12][CH2:20][CH:19]2[O:28][CH2:18]2)=[O:11])=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:6].[C:18]([O:34][CH2:33][CH:31]1[O:32][CH2:30]1)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23]([O:5][CH2:13][CH:15]2[O:17][CH2:16]2)=[O:24])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(C(=O)OCC2CO2)=CC=C1)(=O)OCC1CO1
Name
Type
product
Smiles
C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OCC2CO2)C=C1)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.